molecular formula C13H11F3N4O3S B335664 2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Cat. No.: B335664
M. Wt: 360.31 g/mol
InChI Key: WCXDONOHTHAZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is a compound that features a trifluoromethyl group, a pyrimidinylsulfamoyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenylamine with 2,2,2-trifluoroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in microbial or cancer cell growth. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is unique due to its combination of a trifluoromethyl group and a pyrimidinylsulfamoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11F3N4O3S

Molecular Weight

360.31 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C13H11F3N4O3S/c1-8-6-7-17-12(18-8)20-24(22,23)10-4-2-9(3-5-10)19-11(21)13(14,15)16/h2-7H,1H3,(H,19,21)(H,17,18,20)

InChI Key

WCXDONOHTHAZOR-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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